molecular formula C24H18ClNO3 B5090667 16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID

16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID

Cat. No.: B5090667
M. Wt: 403.9 g/mol
InChI Key: PODMPRCLQNOLFB-UHFFFAOYSA-N
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Description

16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6620~2,7~0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID is a complex organic compound characterized by its tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.

    Introduction of functional groups: Various functional groups, such as the 4-chloroanilino and carboxylic acid groups, are introduced through substitution reactions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically automated and monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Functional groups in the compound can be substituted with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6620~2,7~0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID is unique due to its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

16-[(4-chlorophenyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c25-13-9-11-14(12-10-13)26-23(27)21-19-15-5-1-3-7-17(15)20(22(21)24(28)29)18-8-4-2-6-16(18)19/h1-12,19-22H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMPRCLQNOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)NC5=CC=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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